N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine; hydrochloride is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a distinctive molecular structure that includes a tert-butyl group, a tetrazole moiety, and a cyclopropyl-substituted aromatic system. The presence of these functional groups suggests that the compound may exhibit interesting biological activities, particularly as a pharmaceutical agent.
The compound is cataloged under the CAS number 2229466-46-8, which allows for its identification and sourcing through chemical databases such as PubChem and ChemSpider. These platforms provide detailed information on its molecular formula, weight, and structural characteristics.
This compound can be classified as an organic amine due to the presence of the amine functional group (-NH2) attached to a carbon chain. Additionally, the incorporation of the tetrazole ring classifies it further into heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine; hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and minimize by-products. Techniques such as chromatography may be employed for purification.
The molecular structure of N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine; hydrochloride can be represented by its chemical formula . The structure includes:
The molecular weight of this compound is approximately 292.81 g/mol. Its structural formula can be depicted using SMILES notation: CC(C)(C)N1=NNC(N)=N1CC(C1=CC(C(F)=C)=C=C1)C
.
N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine; hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by electronic effects from both the tetrazole and cyclopropyl groups, which can stabilize or destabilize intermediates during chemical transformations.
Research into similar compounds suggests that tetrazole derivatives often exhibit activity against various biological targets including enzymes and receptors involved in disease processes.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming purity and structural integrity.
N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine; hydrochloride has potential applications in:
Given its complex structure and potential biological activity, further research could elucidate additional applications in various scientific fields.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3